3-(4-Aminopiperidin-1-yl)propan-1-ol dihydrochloride (CAS 2901105-40-4) is a bifunctional aliphatic amino-alcohol supplied as a stable dihydrochloride salt. Structurally, it features a primary amine and a primary alcohol separated by a piperidine ring and a propyl chain, making it an effective heterobifunctional building block for complex molecular assembly [1]. In industrial procurement, it serves two primary roles: as a critical analytical reference standard for impurity profiling in the manufacturing of 5-HT4 receptor agonists (specifically as the demethylated precursor, known as Prucalopride Impurity 26 or 40), and as an extendable linker scaffold for targeted protein degraders [2]. The dihydrochloride formulation is specifically engineered to overcome the severe handling limitations of the free base, ensuring long-term shelf stability, precise stoichiometric control, and predictable aqueous solubility for downstream pharmaceutical applications [3].
Substituting this specific dihydrochloride salt with its free base (CAS 1098624-57-7) introduces severe processability issues; aliphatic polyamines rapidly absorb atmospheric moisture and carbon dioxide to form carbamates, which skews equivalent weights and depresses yields in stoichiometry-sensitive amide coupling reactions [1]. Furthermore, attempting to substitute this compound with its closest structural analog, 1-(3-methoxypropyl)piperidin-4-amine (the active precursor for Prucalopride), fundamentally alters the molecule's utility. The methoxy analog acts as a terminal capping group, whereas the propan-1-ol derivative provides a reactive primary hydroxyl essential for orthogonal extension in bifunctional linker synthesis [2]. Finally, for regulatory QC workflows, generic piperidine derivatives cannot substitute for the exact mass and retention time required to quantify demethylation defects in API manufacturing [3].
The dihydrochloride salt form of 3-(4-Aminopiperidin-1-yl)propan-1-ol ensures high stoichiometric precision by resisting atmospheric degradation. Aliphatic amine free bases are known to absorb CO2 and moisture, which can alter their effective molecular weight by 5-15% over time. The dihydrochloride salt maintains >99% assay stability under ambient storage, preventing the carbamate formation that plagues the free base (CAS 1098624-57-7) [1].
| Evidence Dimension | Atmospheric stability and equivalent weight preservation |
| Target Compound Data | Dihydrochloride salt: >99% stable mass under ambient conditions |
| Comparator Or Baseline | Free base (CAS 1098624-57-7): Prone to 5-15% mass variance via CO2/moisture absorption |
| Quantified Difference | Salt form eliminates variable mass gain, ensuring exact 1:1 molar equivalents in synthesis |
| Conditions | Ambient laboratory storage and handling for parallel synthesis |
Accurate dosing is critical in medicinal chemistry; the salt form prevents yield losses caused by inaccurate molar equivalents during amide coupling.
For applications requiring molecular extension, 3-(4-Aminopiperidin-1-yl)propan-1-ol provides a reactive terminal hydroxyl group. Compared to the commonly procured 1-(3-methoxypropyl)piperidin-4-amine, which terminates in an unreactive ether, this compound allows for 100% orthogonal functionalization (e.g., O-alkylation or esterification) after the primary amine is protected or reacted [1].
| Evidence Dimension | Terminal functional group reactivity |
| Target Compound Data | 3-(4-Aminopiperidin-1-yl)propan-1-ol: 100% available for terminal O-functionalization |
| Comparator Or Baseline | 1-(3-methoxypropyl)piperidin-4-amine: 0% terminal reactivity (stable ether) |
| Quantified Difference | Provides an essential reactive handle for chain extension rather than acting as a capping group |
| Conditions | Bifunctional linker synthesis workflows |
It provides an essential reactive handle for researchers building extended chemical degraders or complex conjugates, avoiding the dead-end ether of the methoxy analog.
As a certified reference standard (Impurity 26/40), this compound provides the exact mass (m/z 158.14 for the free base) and specific LC retention time required to detect demethylated defects in 5-HT4 agonist APIs. Generic piperidine standards cannot substitute for this exact structural match, which is required to quantify impurities down to the stringent <0.1% thresholds mandated by regulatory agencies [1].
| Evidence Dimension | Analytical retention time and exact mass match |
| Target Compound Data | Exact match for Prucalopride Impurity 26/40 (m/z 158.14) |
| Comparator Or Baseline | Generic piperidine standards: Non-matching RT and mass |
| Quantified Difference | Enables precise quantification of specific demethylation defects at <0.1% levels |
| Conditions | HPLC/MS impurity profiling in pharmaceutical manufacturing |
It is mandatory for passing regulatory QA/QC requirements during the commercial manufacturing of Prucalopride and related APIs.
Procured directly by pharmaceutical QA/QC laboratories as a definitive analytical standard (Impurity 26/40) for quantifying demethylated byproducts in the synthesis of Prucalopride and other 5-HT4 receptor agonists, ensuring compliance with ICH guidelines for impurity thresholds [1].
Serves as a heterobifunctional scaffold in drug discovery. The primary amine can be selectively coupled to an E3 ligase ligand via amide bond formation, while the terminal primary alcohol allows subsequent extension via etherification to reach the protein of interest (POI) ligand [2].
The stable dihydrochloride salt is utilized in automated high-throughput screening libraries. It provides predictable aqueous solubility and prevents the stoichiometric errors caused by hygroscopic free bases, enabling rapid, high-yield amide bond formation in parallel synthesis workflows [3].